molecular formula C7H10F3NO4 B3293146 Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 88494-53-5

Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No.: B3293146
CAS No.: 88494-53-5
M. Wt: 229.15 g/mol
InChI Key: ULMZXDYSZZAXME-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a synthetic fluorinated amino acid ester of significant interest in medicinal chemistry and drug design. The incorporation of a trifluoroacetyl group attached to the amino moiety is a strategic modification, as the fluorine atom is widely used in the optimization of pharmaceutical compounds due to its ability to influence potency, metabolic stability, and membrane permeability . This compound serves as a versatile building block for the development of novel bioactive peptides and small molecules. Its structure, featuring a reactive ester group and a protected amino function, makes it a valuable intermediate for organic synthesis, particularly in the construction of complex molecules with potential antimicrobial or other therapeutic activities . Researchers can utilize this chemical to explore structure-activity relationships and to introduce fluorine effects into target structures. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4/c1-3(12)4(5(13)15-2)11-6(14)7(8,9)10/h3-4,12H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMZXDYSZZAXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 3-hydroxy, 2-(trifluoroacetyl)amino, methyl ester C₇H₁₀F₃NO₄ 247.16 Ester, hydroxyl, trifluoroacetyl
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate [] 3,3-dimethyl, 2-(trifluoroethyl)amino C₉H₁₆F₃NO₂ 251.23 Ester, secondary amine
Methyl 1-(methylamino)cyclobutanecarboxylate [] Cyclobutane ring, methylamino C₇H₁₂N₂O₂ 156.18 Cyclic ester, tertiary amine
Methyl 2-benzoylamino-3-oxobutanoate [] Benzoyl, oxo C₁₂H₁₃NO₄ 235.24 Ketone, amide
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate [] 4-fluorophenyl, ethylamino C₁₃H₁₈FNO₂ 239.29 Aromatic, secondary amine

Key Observations :

  • The trifluoroacetyl group provides stronger electron-withdrawing effects compared to trifluoroethyl () or benzoyl () substituents, which may reduce nucleophilicity at the amino group .

Key Observations :

  • Chromatographic purification (e.g., C18 reverse-phase in ) is common for polar derivatives, suggesting similar methods for the target compound .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound likely increases polarity compared to non-hydroxylated analogs (e.g., ), enhancing water solubility but reducing lipid permeability .
  • Stability: The trifluoroacetyl group may confer hydrolytic stability relative to acetylated analogs, as seen in trifluoroethylamino derivatives () .

Biological Activity

Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate (CAS No. 88494-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Hydroxy group, trifluoroacetyl group, and ester functionality.
  • Molecular Formula : C7H10F3N1O3
  • Molecular Weight : Approximately 227.16 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as a histone deacetylase inhibitor (HDACI), influencing gene expression and cellular proliferation.

Inhibition of Cancer Cell Proliferation

One significant aspect of its biological activity is its effect on cancer cells. A study involving structurally similar compounds demonstrated that derivatives of this compound exhibited selective inhibition of colon cancer cell lines (HCT-116). The results indicated that certain derivatives had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, with the most potent compounds showing significant cytotoxic effects on cancer cells while sparing normal cells (HEK-293) .

CompoundIC50 (mg/mL)Specificity
7a0.12High
7g0.12High
7d0.81Low

1. Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound derivatives on various cancer cell lines. The compounds were tested against HCT-116 cells and showed a notable reduction in cell viability at specific concentrations.

2. Mechanistic Studies

Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Staining with DAPI indicated nuclear disintegration in treated cells, confirming apoptotic activity .

Q & A

Basic: What are the key considerations for synthesizing Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate?

Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions, particularly for introducing the trifluoroacetyl group. A common approach involves:

  • Amino Protection : Start with a methyl ester of a hydroxyamino acid (e.g., methyl 2-amino-3-hydroxybutanoate). Protect the amino group using trifluoroacetic anhydride (TFFA) in the presence of a base like diisopropylethylamine (DIPEA) to avoid side reactions .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to ensure compatibility with TFFA and prevent hydrolysis of the trifluoroacetyl group.
  • Purification : Employ reverse-phase C18 chromatography (acetonitrile/water gradients) to isolate the product, as demonstrated in analogous syntheses of trifluoroacetylated amino esters .

Advanced: How does stereochemistry at the 3-hydroxy position influence biological activity?

Methodological Answer:
Stereochemical control at the 3-hydroxy group is critical for interactions with chiral biological targets (e.g., enzymes or receptors). To study this:

  • Synthesis of Enantiomers : Use chiral auxiliaries or asymmetric catalysis during esterification. For example, (S)- or (R)-configured starting materials can be prepared via enzymatic resolution or chiral HPLC separation .
  • Activity Comparison : Conduct binding assays (e.g., fluorescence polarization or SPR) to compare diastereomers. Evidence from structurally similar compounds shows that hydroxyl stereochemistry affects binding affinity by up to 10-fold in enzyme inhibition studies .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • LCMS : Use high-resolution LCMS (e.g., Q-TOF) to confirm molecular weight ([M+H]+ expected ~272.1 Da) and assess purity (>95%) .
  • NMR : ¹H and ¹⁹F NMR are essential for verifying trifluoroacetyl group integrity (¹⁹F signal at ~-75 ppm) and hydroxyl/amino proton environments .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) can monitor reaction progress and quantify impurities .

Advanced: How do competing reaction pathways (e.g., over-acylation or racemization) affect synthesis yields?

Methodological Answer:

  • Over-Acylation Mitigation : Use substoichiometric TFFA (1.1–1.3 equivalents) and low temperatures (0–5°C) to minimize di-trifluoroacetyl byproducts. Monitor via LCMS .
  • Racemization Control : Avoid prolonged heating (>60°C) and strongly basic conditions. Racemization at the α-carbon can be quantified using chiral HPLC or polarimetry .
  • Case Study : In analogous syntheses, yields dropped by 20–30% without strict temperature control due to racemization and side-product formation .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Hydrolysis Sensitivity : The trifluoroacetyl group is prone to hydrolysis in aqueous or humid environments. Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or acetonitrile .
  • Light Sensitivity : Protect from UV light to prevent degradation of the hydroxyamino moiety. Use amber vials for long-term storage .

Advanced: How can fluorinated analogs (e.g., replacing hydroxyl with fluorine) alter pharmacokinetic properties?

Methodological Answer:

  • Synthetic Strategy : Replace the 3-hydroxy group with fluorine via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents. Purify using silica gel chromatography (hexane/ethyl acetate) .
  • Impact on Bioavailability : Fluorination typically increases metabolic stability and membrane permeability. For example, fluorinated analogs of hydroxybutanoates show 2–3x longer half-lives in plasma compared to hydroxylated counterparts .

Basic: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-test compounds using orthogonal methods (e.g., LCMS + NMR) to rule out impurities as a cause of variability .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) across studies. For example, trifluoroacetyl groups may aggregate in high-salt buffers, leading to false negatives .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serine hydrolases. The trifluoroacetyl group’s electronegativity enhances hydrogen-bonding interactions in silico .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the hydroxy-trifluoroacetyl motif in aqueous vs. lipid environments .

Basic: What are the safety and disposal protocols for this compound?

Methodological Answer:

  • Hazard Classification : Classified as an irritant (GHS Category 2B). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with 1N NaOH (hydrolyzes trifluoroacetyl group) before incineration or disposal via licensed hazardous waste services .

Advanced: How does the trifluoroacetyl group compare to other acyl groups in prodrug design?

Methodological Answer:

  • Metabolic Stability : Trifluoroacetyl groups resist esterase cleavage better than acetyl or propionyl groups, as shown in liver microsome assays (t₁/₂ > 6 hrs vs. <1 hr for acetyl) .
  • Toxicity Risks : Monitor for potential immunogenicity (rare hypersensitivity reactions reported in analogous compounds) via lymphocyte proliferation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Reactant of Route 2
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Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate

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